molecular formula C10H5N3O4 B14427379 7-Azido-2-oxo-2H-1-benzopyran-4-carboxylic acid CAS No. 85157-18-2

7-Azido-2-oxo-2H-1-benzopyran-4-carboxylic acid

Cat. No.: B14427379
CAS No.: 85157-18-2
M. Wt: 231.16 g/mol
InChI Key: BJQWOAMWSQFTBL-UHFFFAOYSA-N
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Description

7-Azido-2-oxo-2H-1-benzopyran-4-carboxylic acid is a synthetic organic compound belonging to the class of benzopyran derivatives. Benzopyrans, also known as chromones, are a group of compounds characterized by a benzene ring fused to a pyran ring. The azido group at the 7-position and the carboxylic acid group at the 4-position make this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-azido-2-oxo-2H-1-benzopyran-4-carboxylic acid typically involves multiple steps:

    Starting Material: The synthesis often begins with 4-hydroxycoumarin.

    Azidation: The hydroxyl group at the 7-position is converted to an azido group using sodium azide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro or nitroso derivatives.

    Reduction: Reduction of the azido group can yield amine derivatives.

    Substitution: The azido group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzopyran derivatives.

Scientific Research Applications

7-Azido-2-oxo-2H-1-benzopyran-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioorthogonal reagent, allowing for selective labeling of biomolecules.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or photoreactivity.

Mechanism of Action

The mechanism of action of 7-azido-2-oxo-2H-1-benzopyran-4-carboxylic acid largely depends on its chemical reactivity. The azido group can undergo click chemistry reactions, forming stable triazole rings upon reaction with alkynes. This property is exploited in bioorthogonal chemistry for labeling and tracking biomolecules. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-4H-1-benzopyran-2-carboxylic acid: Lacks the azido group, making it less reactive in click chemistry.

    7-Hydroxycoumarin: Contains a hydroxyl group instead of an azido group, leading to different reactivity and applications.

    Chromone-2-carboxylic acid: Similar core structure but different functional groups, affecting its chemical behavior and applications.

Uniqueness

7-Azido-2-oxo-2H-1-benzopyran-4-carboxylic acid is unique due to the presence of both the azido and carboxylic acid groups. This combination allows for versatile chemical modifications and applications in various fields, from synthetic chemistry to biological labeling.

Properties

CAS No.

85157-18-2

Molecular Formula

C10H5N3O4

Molecular Weight

231.16 g/mol

IUPAC Name

7-azido-2-oxochromene-4-carboxylic acid

InChI

InChI=1S/C10H5N3O4/c11-13-12-5-1-2-6-7(10(15)16)4-9(14)17-8(6)3-5/h1-4H,(H,15,16)

InChI Key

BJQWOAMWSQFTBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N=[N+]=[N-])OC(=O)C=C2C(=O)O

Origin of Product

United States

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